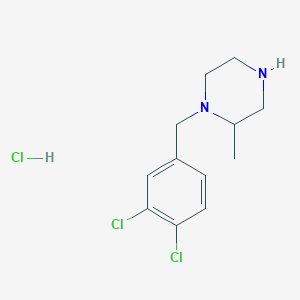

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a methyl group, forming a hydrochloride salt. This compound is known for its potential biological activities and is used in scientific research for various purposes.

準備方法

The synthesis of 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The secondary amine groups in the piperazine ring demonstrate nucleophilic character, enabling reactions with electrophilic agents.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions. The methyl group at position 2 slightly reduces steric accessibility to the adjacent nitrogen.

-

Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents like dichloromethane.

Example Reaction :

Compound+CH3COClEt3N, DCMAcetylated Derivative

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, releasing the free base in alkaline conditions:

C11H13Cl2N2⋅HCl⇌C11H13Cl2N2+HCl

-

pKa : Estimated ~8.5 for the piperazine nitrogen (free base).

-

Solubility : Highly soluble in polar solvents (water, methanol) as the hydrochloride salt.

Reduction and Oxidation

The piperazine ring remains stable under mild redox conditions but participates in selective transformations:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups in related piperazine intermediates (e.g., 3,4-dehydropiperazine-2-one → piperazine) .

-

Oxidation : Susceptible to oxidative cleavage with strong oxidizers (e.g., KMnO₄), yielding fragmented amines.

Key Conditions :

| Reaction Type | Reagent | Temperature | Yield |

|---|---|---|---|

| Reduction | LiAlH₄/THF | 50–55°C | 60–70% |

| Oxidation | KMnO₄/H₂SO₄ | 80°C | Moderate |

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorobenzyl group directs electrophiles to specific positions:

-

Nitration : Occurs at the para position to chlorine under HNO₃/H₂SO₄.

-

Halogenation : Limited by steric hindrance from the dichloro substituents.

Coordination Chemistry

The piperazine nitrogen atoms act as Lewis bases, forming complexes with transition metals:

-

Cu(II) Complexes : Stable octahedral complexes in aqueous ethanol (λmax ~650 nm).

-

Catalytic Roles : Facilitates Suzuki-Miyaura couplings when bound to Pd catalysts .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming char.

-

Hydrolytic Degradation : Susceptible to hydrolysis in strongly acidic/basic media, cleaving the benzyl-piperazine bond.

This compound’s reactivity is central to its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and green chemistry applications.

科学的研究の応用

Pain Management

Recent studies have highlighted the role of 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride as a selective antagonist for sigma-1 receptors (σ1R), which are implicated in nociceptive signaling pathways. The compound has shown promise in treating pain by modulating these receptors. For example, a study demonstrated that derivatives of benzylpiperazine, including this compound, exhibited significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain without causing sedation or impairing motor functions .

Antidepressant Activity

The piperazine moiety in this compound is structurally similar to other known antidepressants. Research suggests that piperazine derivatives can act as antagonists at serotonin receptors (5-HT2), which are often targeted in depression therapies. This opens avenues for further investigation into the antidepressant properties of this compound .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of piperazine with appropriate benzyl derivatives under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis techniques which have shown to improve reaction times and product quality .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring and the benzyl substituent can significantly impact the binding affinity to σ1R and overall biological activity. For instance, introducing different hydrophobic groups has been shown to enhance selectivity and potency against σ1R .

Preclinical Studies

In preclinical models, this compound exhibited dose-dependent antinociceptive effects comparable to established analgesics like gabapentin. In studies involving chronic constriction injury models for neuropathic pain, the compound demonstrated significant anti-allodynic effects without impairing locomotor activity .

Comparative Efficacy

A comparative analysis of various benzylpiperazine derivatives indicated that modifications leading to increased σ1R selectivity resulted in enhanced antinociceptive efficacy. This suggests that ongoing research into structural variations could yield more effective therapeutic agents .

Summary of Findings

作用機序

The mechanism of action of 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:

1-(3,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride: Similar structure but with a different substitution pattern on the piperazine ring.

3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.

Other piperazine derivatives: Compounds with similar piperazine rings but different substituents, which may have different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17Cl3N2

- Molecular Weight : Approximately 295.64 g/mol

- Structure : The compound features a piperazine ring substituted with a dichlorobenzyl group, which contributes to its unique pharmacological properties.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown effective Minimum Inhibitory Concentrations (MIC) against pathogens such as E. coli and Pseudomonas aeruginosa .

- Antiviral Properties : Research suggests potential antiviral activities, although specific viral targets and mechanisms remain to be fully elucidated .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant activity against A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism of action of this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation by binding to their active sites. This inhibition alters cellular processes essential for survival and replication .

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially including dopamine receptors, which could explain its observed effects in neuropharmacological contexts .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the biological activity of this compound is heavily influenced by its structural components:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine | C12H17Cl3N2 | Dichlorobenzyl substitution enhances lipophilicity |

| 1-Benzyl-3-methyl-piperazine | C11H16N2 | Lacks chlorine; broader CNS activity |

| 1-(2-Chlorobenzyl)-3-methyl-piperazine | C11H14ClN2 | Fewer chlorine atoms; potentially lower reactivity |

The presence of chlorine atoms at specific positions on the benzene ring appears to enhance the compound's lipophilicity and receptor interactions, which are crucial for its efficacy .

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy of this compound:

- A study demonstrated its effectiveness against Acinetobacter baumannii, a pathogen recognized by the WHO as a critical threat due to antibiotic resistance. The compound exhibited an MIC of 0.5 μg/mL against this pathogen, indicating strong antibacterial potential .

- Another investigation highlighted its anticancer effects in vitro, where it showed significant cytotoxicity against multiple cancer cell lines. The study reported IC50 values lower than those of conventional chemotherapy agents .

特性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINQYKVDVZKSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。